![molecular formula C16H17N B3164559 N-[(4-phenylphenyl)methyl]prop-2-en-1-amine CAS No. 893575-10-5](/img/structure/B3164559.png)

N-[(4-phenylphenyl)methyl]prop-2-en-1-amine

Übersicht

Beschreibung

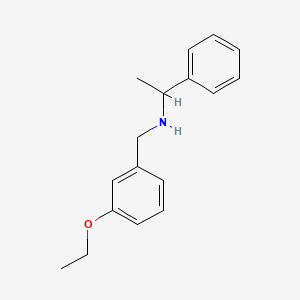

“N-[(4-phenylphenyl)methyl]prop-2-en-1-amine” is a compound that belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .

Molecular Structure Analysis

The molecular structure of “N-[(4-phenylphenyl)methyl]prop-2-en-1-amine” is complex with multiple functional groups. The compound contains a prop-2-en-1-amine group, which is also known as allylamine . The structure also includes a phenyl group attached to the nitrogen atom .Chemical Reactions Analysis

The chemical reactions of “N-[(4-phenylphenyl)methyl]prop-2-en-1-amine” would depend on the conditions and the reagents used. Amines, in general, can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid .Wissenschaftliche Forschungsanwendungen

- Researchers have investigated the mechanical properties of prop-2-en-1-one-based compounds using molecular dimension simulations . These properties include elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio. The study also calculated s-wave and p-wave velocities, as well as the static dielectric tensor.

- Propargylamines, including N-[(4-phenylphenyl)methyl]prop-2-en-1-amine , have been explored as monoamine oxidase-B (MAO-B) inhibitors. MAO-B inhibitors play a role in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Crystal Properties and Mechanical Behavior

MAO-B Inhibitors in Neurodegenerative Diseases

Wirkmechanismus

Target of Action

Similar compounds have been reported to interact with various enzymes such as transaminases . These enzymes play a crucial role in the metabolism of amino acids, which are essential for various biological functions.

Mode of Action

It’s known that the compound can undergo the stevens rearrangement . This rearrangement involves β-elimination of secondary amines to give a conjugated dienyne, followed by an electrocyclic reaction to form a cyclic allene intermediate. The allene intermediate then rapidly transforms to the final product via either a 1,3- or 1,5-hydrogen shift .

Biochemical Pathways

The compound’s involvement in the stevens rearrangement suggests it may influence pathways related to amine metabolism .

Pharmacokinetics

Similar compounds have been reported to be synthesized using transaminases, suggesting potential enzymatic metabolism .

Result of Action

The compound’s ability to undergo the stevens rearrangement suggests it may influence the structure and function of other molecules in the cell .

Action Environment

Similar compounds have been reported to be sensitive to conditions such as temperature and ph .

Eigenschaften

IUPAC Name |

N-[(4-phenylphenyl)methyl]prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-12-17-13-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h2-11,17H,1,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLLZGUWNNGOTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-phenylphenyl)methyl]prop-2-en-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164478.png)

amine](/img/structure/B3164485.png)

![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164487.png)

![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B3164495.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine](/img/structure/B3164501.png)

amine](/img/structure/B3164506.png)

![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164516.png)

![2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164518.png)

![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3164539.png)

![N-[(4-phenylphenyl)methyl]butan-2-amine](/img/structure/B3164543.png)

![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164565.png)

amine](/img/structure/B3164573.png)

![N,N-Diethyl-4-[(propylamino)methyl]aniline](/img/structure/B3164581.png)